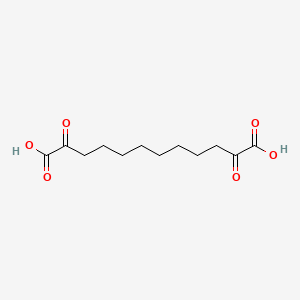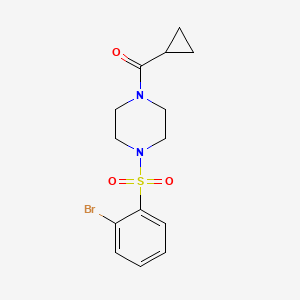![molecular formula C7H11NO4 B8337599 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid CAS No. 97609-13-7](/img/structure/B8337599.png)
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is a compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group attached to a methylaminoacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves the reaction of glycine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
- Glycine reacts with allyl chloroformate in the presence of triethylamine to form the intermediate.
- The intermediate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. Additionally, it may interact with cellular receptors or proteins, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- N-methylglycine
- Allyl glycine
Uniqueness
2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the allyloxycarbonyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
97609-13-7 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-[methyl(prop-2-enoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8(2)5-6(9)10/h3H,1,4-5H2,2H3,(H,9,10) |
Clé InChI |
BVSKMYWAXSZALS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide](/img/structure/B8337533.png)
![Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide](/img/structure/B8337542.png)







![2-Methyl-3-phenyl-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8337587.png)


![C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine](/img/structure/B8337625.png)
